9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate
Übersicht
Beschreibung
9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by a pyrido[1,2-a]pyrimidine core with hydroxyl and methyl substituents, and it forms a perchlorate salt. This compound is of interest due to its potential reactivity and applications in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrido[1,2-a]pyrimidine core. This can be achieved through the reaction of 2-aminopyridine with a suitable diketone under acidic conditions.
Introduction of Hydroxyl and Methyl Groups: The hydroxyl and methyl groups are introduced through selective functionalization reactions. For instance, methylation can be performed using methyl iodide in the presence of a base, while hydroxylation can be achieved through oxidation reactions.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the hydroxylated and methylated pyrido[1,2-a]pyrimidine with perchloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes and its potential as a therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to form stable salts makes it useful in various applications, including electronics and photonics.
Wirkmechanismus
The mechanism by which 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the methyl groups may influence the compound’s hydrophobic interactions. The perchlorate anion can also play a role in stabilizing the compound and influencing its solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidine: Without the perchlorate anion, this compound may have different solubility and stability properties.
2,4-Dimethylpyrido[1,2-a]pyrimidine: Lacks both the hydroxyl group and the perchlorate anion, making it less reactive and potentially less useful in certain applications.
Uniqueness
9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate is unique due to the combination of its hydroxyl and methyl groups with the perchlorate anion. This combination provides a balance of reactivity, stability, and solubility, making it a versatile compound for various scientific and industrial applications.
Biologische Aktivität
9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C10H11ClN2O5 and a molecular weight of 275 g/mol, is characterized by its unique structural features that may influence its interactions within biological systems. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C10H11ClN2O5 |
Molecular Weight | 275 g/mol |
LogP | -2.72 |
Purity | 95% |
Antimicrobial Properties
Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, a related study on chloroethyl pyrimidine nucleosides demonstrated notable inhibition of cell proliferation in cancer cell lines, suggesting potential applications in oncology .
The mechanisms through which pyrimidine derivatives exert their biological effects often involve the inhibition of key enzymes in nucleotide synthesis pathways. For example, certain compounds have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for de novo pyrimidine biosynthesis. This inhibition can lead to reduced levels of pyrimidine nucleotides, thereby affecting cellular proliferation and survival .
Case Studies
- In Vitro Studies : In vitro evaluations have demonstrated that similar compounds can significantly inhibit the proliferation of cancer cell lines such as A431 vulvar epidermal carcinoma cells. These findings suggest that this compound may also have potential as an anticancer agent.
- Animal Models : Animal studies exploring the effects of related pyrimidine compounds have provided insights into their pharmacokinetics and therapeutic efficacy. For instance, research on ferrocene-pyrimidine conjugates indicated promising antiplasmodial activity against Plasmodium falciparum in rodent models .
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its safety profile. The perchlorate ion is known for its thyroid-inhibiting properties due to its competitive inhibition of iodide uptake in thyroid glands. This raises concerns regarding the compound's long-term safety and potential side effects in therapeutic applications .
Eigenschaften
IUPAC Name |
2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClHO4/c1-7-6-8(2)12-5-3-4-9(13)10(12)11-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLISURJTPOAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC=[N+]12)O)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385170 | |
Record name | 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137044-55-4 | |
Record name | 9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.